(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
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Overview
Description
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
is a chemical compound with potential biological activities . It is related to a series of compounds synthesized for their potential as atypical antipsychotic agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, NMR, MS spectral data and X-ray diffraction . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Scientific Research Applications
Antimicrobial Activity
- Compounds structurally similar to this chemical have been found to exhibit antimicrobial properties. For instance, a study synthesized derivatives with antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Properties
- This class of compounds, specifically benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as having potential anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives in this category have shown low cytotoxicity and reasonable therapeutic indexes (Pancholia et al., 2016).
Anti-Cancer Activity
- Similar compounds, like thiazole compounds with piperazine substituents, have shown significant anticancer activity. This includes efficacy against various cancer cell lines such as leukemia, lung cancer, and breast cancer (Turov, 2020).
Corrosion Inhibition
- Some derivatives of this chemical class have been studied for their corrosion inhibition properties. They have shown notable efficiency in protecting mild steel in acidic mediums (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Electrochemical Synthesis Applications
- The compound has been used in electrochemical syntheses, particularly in the electrochemical oxidation processes for the production of arylthiobenzazoles (Amani & Nematollahi, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, including its potential as an atypical antipsychotic agent . Additionally, further studies could be conducted to optimize the synthesis process and to explore other potential applications of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which is a critical protein for cell division and structure.
Cellular Effects
. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. Some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which could lead to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. Benzothiazole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are often studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-known. Similar compounds are often studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-16-9-10-18-19(15-16)30-22(23-18)25-13-11-24(12-14-25)21(26)17-7-5-6-8-20(17)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZWMQRZUXRQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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